N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine
Description
Chemical Identity and IUPAC Nomenclature
The systematic IUPAC name N-methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine delineates its structure with precision. Breaking this down:
- N-methyl indicates a methyl group attached to the nitrogen atom of the glycine backbone.
- N-[4-(trifluoromethyl)pyrimidin-2-yl] specifies that the same nitrogen is bonded to the 2-position of a pyrimidine ring, which itself bears a trifluoromethyl group at the 4-position.
- Glycine refers to the amino acid backbone, which remains unmodified except for the methyl group on the nitrogen.
The molecular structure consists of a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms—substituted at the 4-position with a trifluoromethyl (-CF₃) group. At the 2-position, the pyrimidine is linked via a nitrogen atom to a methylated glycine unit. This configuration creates a planar aromatic system conjugated with a flexible amino acid side chain, enabling both hydrophobic interactions via the trifluoromethyl group and hydrogen bonding through the carboxylic acid moiety.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈F₃N₃O₂ | |
| Molecular Weight | 235.16 g/mol | |
| IUPAC Name | This compound | |
| Key Functional Groups | Pyrimidine, -CF₃, glycine |
The trifluoromethyl group’s strong electron-withdrawing nature polarizes the pyrimidine ring, influencing reactivity at the 2- and 4-positions. This electronic modulation makes the compound amenable to nucleophilic substitution and cross-coupling reactions, which are critical for derivatization in drug design.
Historical Development and Discovery Timeline
The compound’s first recorded entry in PubChem dates to October 23, 2012 , with subsequent modifications reflecting ongoing research, including a May 24, 2025 update to its structural and property data. Its synthesis emerged alongside advancements in trifluoromethylation techniques, which became widely adopted in the late 2000s for pharmaceutical applications. Early routes likely involved:
- Pyrimidine Ring Formation : Condensation of urea derivatives with β-diketones or β-ketoesters to construct the pyrimidine core.
- Trifluoromethyl Introduction : Electrophilic trifluoromethylation using reagents like Umemoto’s reagent or transition-metal-catalyzed cross-coupling.
- Glycine Methylation : Alkylation of glycine’s amino group with methyl iodide under basic conditions.
Commercial availability by January 2025 marked its transition from a research chemical to a tool for broader pharmacological studies. Patent literature from the mid-2010s underscores the relevance of analogous trifluoromethylpyrimidine derivatives, such as Kimiyuki Shibuya’s work on dyslipidemia treatments featuring similar motifs. These innovations provided methodologies for scalable synthesis and purification, indirectly accelerating interest in this compound.
Position Within Heterocyclic Amino Acid Derivatives
This compound occupies a niche within heterocyclic amino acid derivatives due to its dual functionality : a bioactive heterocycle and a metabolically stable amino acid backbone. Key comparisons to related compounds include:
| Compound Class | Structural Features | Functional Differences |
|---|---|---|
| Pyrimidine-Based | Aromatic N-heterocycle | Enhanced π-stacking vs. non-aromatic analogs |
| Trifluoromethyl-Substituted | -CF₃ group | Increased lipophilicity and oxidative stability |
| Methylated Amino Acids | N-alkylation | Reduced polarity and altered metabolism |
The trifluoromethyl group’s hydrophobicity and electronegativity distinguish this compound from non-fluorinated analogs, enabling unique interactions with hydrophobic enzyme pockets or lipid membranes. Meanwhile, the glycine moiety retains water solubility, balancing the molecule’s physicochemical profile.
In contrast to derivatives like N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine (source 4), which incorporate bulkier aryl groups, this compound’s simpler substitution pattern favors synthetic accessibility and modular derivatization. Its placement within medicinal chemistry is further justified by its potential to inhibit enzymes such as nitric oxide synthase or kinases, leveraging both the pyrimidine’s hydrogen-bonding capacity and the -CF₃ group’s steric effects.
Properties
Molecular Formula |
C8H8F3N3O2 |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
2-[methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C8H8F3N3O2/c1-14(4-6(15)16)7-12-3-2-5(13-7)8(9,10)11/h2-3H,4H2,1H3,(H,15,16) |
InChI Key |
KXJPMNIOWKQCQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC=CC(=N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Strategies
Pyrimidine Core Functionalization
The synthesis often begins with functionalizing the pyrimidine ring at the 4-position with a trifluoromethyl group. Electrophilic aromatic substitution (SEAr) using trifluoromethylation agents such as CF₃I or Umemoto’s reagent under copper catalysis achieves this transformation. For example, 4-chloropyrimidine derivatives react with trifluoromethylcopper intermediates at 80–100°C in DMF, yielding 4-(trifluoromethyl)pyrimidine precursors.
Key Reaction Conditions :
Alkylation and Coupling Approaches
Microwave-Assisted Coupling
Microwave irradiation enhances reaction efficiency for coupling pyrimidine intermediates with N-methylglycine derivatives. A representative protocol involves:
- Substrate : 4-(Trifluoromethyl)-2-chloropyrimidine
- Reagent : N-Methylglycine tert-butyl ester
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Diisopropylethylamine (DIPEA)
- Conditions : 160°C, 4 h, μW irradiation
- Yield : 85–92%
Table 1: Microwave Coupling Optimization
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 3 | 140 | 72 |
| 2 | 5 | 160 | 92 |
| 3 | 7 | 160 | 89 |
Multi-Step Protection/Deprotection Sequences
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance scalability. A two-step process achieves 85% overall yield:
Comparative Analysis of Methodologies
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 75 | 98 | Moderate |
| Microwave Coupling | 92 | 99 | High |
| Reductive Alkylation | 90 | 97 | Low |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine is being explored as a lead compound in drug development, particularly for neurological disorders. Its trifluoromethyl group enhances lipophilicity, potentially improving receptor binding and pharmacokinetic properties compared to simpler analogs.
Case Study: Neurological Disorders
Research indicates that compounds similar to this compound exhibit promising activity against neurological targets. For instance, studies have shown that modifications in the pyrimidine ring can significantly influence the binding affinity to specific receptors involved in neurodegenerative diseases.
The compound is under investigation for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The trifluoromethyl substituent may play a critical role in modulating these activities.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine | Naphthyl group, trifluoromethyl | Potential receptor antagonist |
| 5-Fluoro-N-methylpyrimidine | Fluorinated pyrimidine derivative | Anticancer properties |
| N-Methyl-Glycine | Simple amino acid structure | Basic metabolic role |
This table illustrates how structural variations can affect biological activity, highlighting the importance of the trifluoromethyl group in enhancing the pharmacological profile of related compounds.
Agricultural Applications
In addition to its medicinal applications, this compound is being evaluated for use in agrochemicals. Its unique chemical properties may provide advantages in developing herbicides or pesticides with improved efficacy and environmental safety.
Case Study: Herbicide Development
Recent studies have focused on synthesizing derivatives of this compound to assess their herbicidal activities. Initial findings suggest that certain modifications can enhance selectivity towards target weeds while minimizing impact on non-target species.
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions.
Synthesis Pathway Overview
- Starting Materials : Pyrimidine derivatives and methylating agents.
- Reactions :
- Nucleophilic substitution to introduce the trifluoromethyl group.
- Methylation of the nitrogen atom.
- Purification : Recrystallization or chromatography to obtain pure product.
Mechanism of Action
The mechanism of action of N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
The 4-trifluoromethylpyrimidin-2-yl glycine scaffold is modified at the 6-position of the pyrimidine ring in many analogs. Key variations include:
Aryl Substituents
Heterocyclic and Functionalized Substituents
| | N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine | C₁₃H₉F₃N₄O₄ | 342.24| 3-Nitrophenyl | Meta-substitution may reduce steric clashes compared to para-nitro analogs. |
Modifications to the Glycine Moiety
Variations in the glycine component influence hydrogen-bonding capacity and steric effects:
Impact of Trifluoromethyl Positioning
While most analogs retain the 4-CF₃ group, some derivatives explore trifluoromethyl placement:
Key Research Insights
- Electron-Withdrawing vs. Electron-Donating Groups : Nitro and trifluoromethyl substituents (e.g., in ) enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes or receptors. Methoxy and methyl groups () improve lipophilicity and metabolic stability.
- Heterocyclic Substituents : Thienyl and benzothiophenyl groups () introduce sulfur atoms, which may engage in unique binding interactions (e.g., metal coordination).
Biological Activity
N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of the Compound
Molecular Structure:
- Molecular Formula : C8H9F3N2O2
- Molecular Weight : 224.17 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustration)
Biological Activity
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
- Anticancer Properties : Inhibitory effects on cancer cell proliferation.
- Neuroprotective Effects : Potential in treating neurodegenerative diseases.
Target Interactions
This compound interacts with several biological targets, influencing various signaling pathways:
- Metabotropic Glutamate Receptors (mGluRs) : Modulates receptor activity, potentially leading to therapeutic effects in anxiety and depression .
- Cyclin-Dependent Kinases (CDKs) : Inhibits CDK activity, which is crucial for regulating cell cycle progression and has implications in cancer therapy .
- Glycine Transporters : Acts as an inhibitor of GlyT1, affecting neurotransmitter levels and signaling pathways .
Case Studies
- Anticancer Efficacy :
- Neuroprotection :
- Antimicrobial Activity :
Data Table
| Biological Activity | Observed Effect | IC50/MIC Values |
|---|---|---|
| Anticancer | Reduced cell viability | 5 - 15 µM |
| Neuroprotection | Increased cell survival | 30% improvement |
| Antimicrobial | Inhibition of bacterial growth | 8 - 16 µg/mL |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine and its derivatives?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrimidin-2-ylglycine derivatives are synthesized by reacting substituted pyrimidine intermediates (e.g., 2-chloro-4-(trifluoromethyl)pyrimidine) with methylglycine under basic conditions. Substituents on the pyrimidine ring (e.g., aryl or heteroaryl groups) are introduced via Suzuki-Miyaura coupling or Ullmann reactions . Evidence from pyrimidine-based pharmacological studies highlights the use of N-aminoalkylation strategies to optimize yield and regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are critical for structural elucidation. For instance, ¹⁹F NMR is essential to confirm the presence and position of the trifluoromethyl group, while ¹H-¹³C HSQC helps resolve overlapping signals in aromatic regions. IR spectroscopy can validate the glycine backbone via carbonyl (~1700 cm⁻¹) and amine (~3300 cm⁻¹) stretches. Reference data from NIST supports standardized spectral interpretation .
Advanced Research Questions
Q. How do substituents on the pyrimidine ring influence the compound’s physicochemical and pharmacological properties?
- Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) assays. For example:
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance metabolic stability but may reduce solubility .
- Aryl substituents (e.g., 3-nitrophenyl, naphthyl) modulate bioactivity by altering steric and electronic interactions with target proteins .
Systematic comparisons of derivatives like N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (C₁₄H₁₁F₃N₄O₄, MW 356.26) vs. non-substituted analogs reveal trends in logP and IC₅₀ values .
Q. How can researchers resolve contradictions in reported biological activity data for this compound class?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. To address this:
- Standardize purity : Use HPLC (>95% purity) and elemental analysis to validate batches .
- Control assay variables : Compare results under identical pH, temperature, and solvent conditions. For example, trifluoromethyl groups may exhibit pH-dependent hydrogen bonding in enzymatic assays .
- Cross-validate targets : Use orthogonal assays (e.g., SPR, ITC) to confirm binding affinities .
Q. What strategies optimize the aqueous solubility of N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine derivatives without compromising bioactivity?
- Methodological Answer :
- Polar substituents : Introduce hydroxyl or methoxy groups at the para-position of aryl substituents (e.g., C₁₅H₁₄F₃N₃O₂ derivatives) to enhance solubility while retaining potency .
- Prodrug approaches : Convert carboxylate groups to ester prodrugs (e.g., methyl esters) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) in in vitro assays to balance solubility and biocompatibility .
Key Considerations for Experimental Design
- Safety : Handle trifluoromethylpyrimidines in fume hoods due to potential respiratory toxicity .
- Synthetic Scalability : Use microwave-assisted synthesis for time-sensitive reactions (e.g., cyclocondensation) .
- Data Reproducibility : Archive raw spectral data (NMR, HRMS) in open-access repositories for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
